![molecular formula C24H47ClN2O2 B14453594 2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride CAS No. 76069-38-0](/img/structure/B14453594.png)
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its amphoteric nature, meaning it exhibits both acidic and basic properties. It is highly soluble in water and other polar solvents, making it a versatile compound in various applications .
Vorbereitungsmethoden
The synthesis of 2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride can be achieved through several synthetic routes. One common method involves the esterification reaction between stearic acid and 2-heptadecylimidazoline. This reaction typically requires a solvent and a catalyst to proceed efficiently . Industrial production methods often involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity.
Analyse Chemischer Reaktionen
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while reduction reactions may result in the formation of simpler imidazole compounds .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, it is being explored for its potential use in drug development, particularly for its antibacterial and antiviral activities. Additionally, it is used in the industry as a surfactant and emulsifying agent, making it valuable in the production of cosmetics, detergents, and other personal care products .
Wirkmechanismus
The mechanism of action of 2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride involves its interaction with cellular membranes and proteins. The compound’s amphoteric nature allows it to interact with both acidic and basic sites on proteins, potentially disrupting their normal function. This disruption can lead to the inhibition of microbial growth and the prevention of viral replication. The specific molecular targets and pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may interfere with key enzymes and structural proteins in microbial cells .
Vergleich Mit ähnlichen Verbindungen
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride can be compared to other imidazole derivatives, such as 1-(2-hydroxyethyl)-2-heptadecylimidazoline and 2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The unique combination of a long heptadecyl chain and a hydroxyethyl group in this compound gives it distinct amphoteric properties and makes it particularly effective as a surfactant and emulsifying agent .
Eigenschaften
CAS-Nummer |
76069-38-0 |
|---|---|
Molekularformel |
C24H47ClN2O2 |
Molekulargewicht |
431.1 g/mol |
IUPAC-Name |
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H47N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25-18-19-26(24,20-22-27)21-23-28;/h18-19,27-28H,2-17,20-23H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WXWBSMIWOBDOFQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


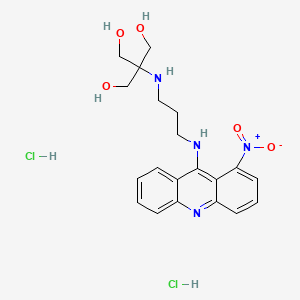
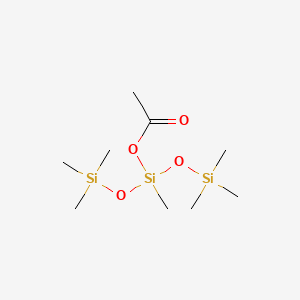
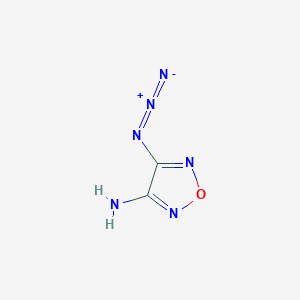

![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
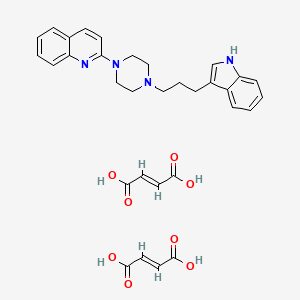
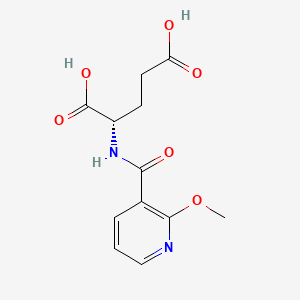



![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)



